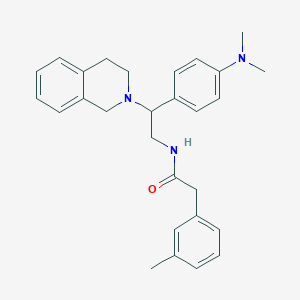

![molecular formula C9H9N3S B2947518 Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- CAS No. 1283006-89-2](/img/structure/B2947518.png)

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

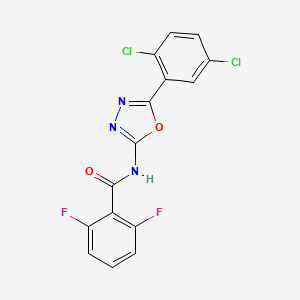

Thiazolo[4,5-c]pyridin-2-amine is a chemical compound with the CAS Number: 89786-54-9 . It has a molecular weight of 151.19 . It is typically stored at temperatures between 2-8°C . The compound is usually found in a yellow to brown solid form .

Synthesis Analysis

The synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent . The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature .Molecular Structure Analysis

The InChI code for Thiazolo[4,5-c]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-4-3-8-2-1-5 (4)10-6/h1-3H, (H2,7,9) . The compound has a monoclinic crystal structure with parameters a = 10.458 (9) Å, b = 3.805 (3) Å, c = 18.03 (2) Å .Chemical Reactions Analysis

The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature . This protocol has been reported to yield very good results .Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridin-2-amine has a molecular weight of 151.19 . It is typically found in a yellow to brown solid form . The compound is usually stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activities

Antimicrobial and Antioxidant Potentials

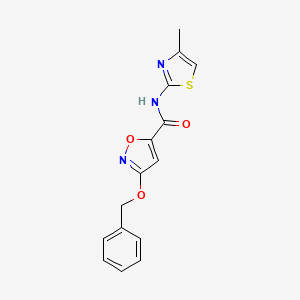

Thiazolo[4,5-d]pyridine derivatives exhibit significant in vitro antimicrobial and antioxidant activities. Some of these compounds have also shown promising antitumor activity, indicating their potential as anticancer agents. The molecular docking study suggests that these compounds could act as inhibitors of cathepsin D, a protein associated with cancer progression (Rizk et al., 2020).

Cytotoxicity Against Cancer Cell Lines

A series of thiazolo[3,2-a]pyridines demonstrated anticancer activity across various cancer cell lines. This highlights the potential of these compounds in cancer therapy, with some showing high efficacy and potential for further development (Altug et al., 2011).

Drug Discovery and Heterocyclic Compound Synthesis

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds using thiazolo[4,5-c]pyridin-2-amine derivatives has shown that these compounds can be synthesized through eco-friendly techniques such as microwave irradiation. This approach has led to the discovery of new molecules with potential therapeutic applications, including as anticancer agents (Rizk et al., 2020).

Design and Synthesis for Drug Development

The design and synthesis of novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives, have been explored for their potential in drug development. This includes examining their biological evaluation for antimicrobial, antioxidant, and anticancer activities, demonstrating the broad application of these compounds in medicinal chemistry (Rizk et al., 2020).

Wirkmechanismus

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that thiazolo[4,5-b]pyridines, a related class of compounds, have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Related compounds have been shown to have a variety of effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGCIJOJWXGABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=C(S1)C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)

![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)

![N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2947457.png)